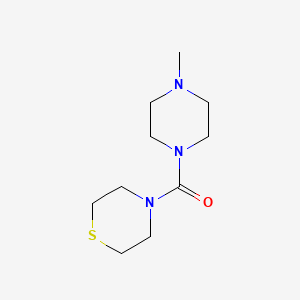

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine is a chemical compound with the molecular formula C10H19N3OS It is a derivative of piperazine and thiomorpholine, featuring a carbonyl group attached to the piperazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine typically involves the reaction of 4-methylpiperazine with thiomorpholine-1-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine to facilitate the substitution process.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted piperazine derivatives

Applications De Recherche Scientifique

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that thiomorpholine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine possess broad-spectrum antibacterial activity against various pathogens, including Micrococcus luteus and Staphylococcus aureus. The mechanism of action is thought to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

2.2 Anticancer Properties

Thiomorpholine derivatives have been explored for their anticancer potential. They are believed to inhibit tubulin polymerization, which is crucial for cancer cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells . Case studies have demonstrated that certain derivatives show promise in preclinical models, indicating their potential as chemotherapeutic agents .

2.3 Antihypertensive Effects

The compound has also been investigated for its antihypertensive properties. Research suggests that thiomorpholine derivatives can act as selective inhibitors of angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure . This application highlights the compound's versatility in treating cardiovascular conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications on the piperazine ring or the thiomorpholine moiety can significantly influence biological activity. For example, substituents on the piperazine nitrogen have been shown to enhance binding affinity to target proteins, improving therapeutic efficacy .

Mécanisme D'action

The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methylpiperazine-1-carbonyl chloride

- Thiomorpholine-1-carbonyl chloride

- 4-Morpholinecarbonyl chloride

- 1-Piperidinecarbonyl chloride

Uniqueness

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine is unique due to its combined structural features of piperazine and thiomorpholine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Activité Biologique

4-(4-Methylpiperazine-1-carbonyl)thiomorpholine is a novel compound that combines the structural features of piperazine and thiomorpholine, which are known for their diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

- Molecular Formula : C10H19N3OS

- IUPAC Name : (4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone

The compound features a carbonyl group attached to the piperazine ring, contributing to its unique reactivity and biological profile.

The primary targets of this compound include:

- Candidapepsin-2 in yeast

- Cathepsin L2 in humans

These enzymes are crucial for various biological processes, including protein degradation and immune response regulation. The compound is believed to inhibit these enzymes' activities, potentially leading to antimicrobial and anticancer effects.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key proteases:

- Candidapepsin-2 : Affects yeast metabolism and pathogenicity.

- Cathepsin L2 : Plays a role in cancer progression and metastasis.

Inhibition of these enzymes could lead to therapeutic benefits in treating fungal infections and certain cancers.

Antimicrobial Activity

The compound has shown promising results in preliminary studies regarding its antimicrobial properties:

- Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Exhibited growth inhibition zones ranging from 14–17 mm against tested pathogens .

Study 1: Enzyme Interaction

A study conducted on the interaction between this compound and Cathepsin L2 demonstrated significant inhibition with an IC50 value indicating effective dose-response relationships. This suggests potential applications in cancer therapeutics where Cathepsin L2 is implicated .

Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of the compound against a panel of bacteria. The findings revealed that the compound inhibited bacterial growth effectively, with notable potency against Gram-positive bacteria. The results were quantified using standard growth inhibition assays, confirming its potential as an antimicrobial agent .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds highlighted that modifications on the piperazine ring could enhance biological activity. Compounds with increased lipophilicity showed improved cell membrane penetration, enhancing their efficacy against target enzymes .

Comparison with Related Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | Cathepsin L2 | TBD | Enzyme Inhibitor |

| 4-Methylpiperazine-1-carbonyl chloride | Various Proteases | TBD | Enzyme Inhibitor |

| Thiomorpholine-1-carbonyl chloride | Candidapepsin | TBD | Antimicrobial |

This table illustrates the comparative efficacy of this compound against other related compounds, emphasizing its unique position due to its dual-targeting mechanism.

Propriétés

IUPAC Name |

(4-methylpiperazin-1-yl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3OS/c1-11-2-4-12(5-3-11)10(14)13-6-8-15-9-7-13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPKHEGWMCSGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.